(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine hydrochloride

Description

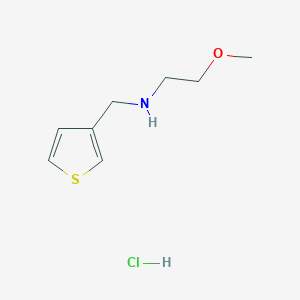

(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine hydrochloride (CAS: 883545-46-8) is an organic amine hydrochloride derivative with the molecular formula C₈H₁₄ClNOS and a molecular weight of 207.72 g/mol . The compound features a thiophene ring substituted at the 3-position with a methylamine group, which is further linked to a 2-methoxyethyl moiety via an amine bond. Its hydrochloride salt form enhances stability and solubility, making it suitable for applications in pharmaceutical or agrochemical synthesis. The compound is cataloged under MDL number MFCD07170387 and is commercially available as a building block for chemical research .

Properties

IUPAC Name |

2-methoxy-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS.ClH/c1-10-4-3-9-6-8-2-5-11-7-8;/h2,5,7,9H,3-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGKXHGSKXFCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CSC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Thiophen-3-ylmethylamine Intermediate

The synthesis often begins with a thiophene derivative, such as thiophene-3-carboxaldehyde or thiophene-3-methyl halide, which undergoes nucleophilic substitution or reductive amination to introduce the aminomethyl group at the 3-position of the thiophene ring.

Introduction of the 2-Methoxyethyl Group

The key step involves alkylation of the thiophen-3-ylmethylamine intermediate with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) under controlled conditions to yield the secondary amine. This reaction is typically performed in polar aprotic solvents such as dichloromethane or tetrahydrofuran, with bases like triethylamine to neutralize generated acids.

Conversion to Hydrochloride Salt

The free amine is then treated with hydrochloric acid (HCl) in an appropriate solvent to form the hydrochloride salt, which improves the compound’s stability, crystallinity, and ease of purification.

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Reductive amination or nucleophilic substitution on thiophene-3-carboxaldehyde or halide | Thiophene-3-carboxaldehyde, ammonia or amine source, reducing agent (e.g., NaBH4) | Forms thiophen-3-ylmethylamine intermediate |

| 2 | Alkylation of amine | 2-Methoxyethyl chloride/bromide, base (triethylamine), solvent (DCM or THF), 0–60°C | Controls stoichiometry to avoid over-alkylation |

| 3 | Salt formation | HCl in ether or aqueous solution | Yields hydrochloride salt |

- Catalyst and Base Selection: Use of mild bases like triethylamine prevents side reactions such as over-alkylation or ring substitution.

- Solvent Choice: Dichloromethane is preferred for alkylation due to its inertness and ability to dissolve both reactants.

- Temperature Control: Alkylation is typically conducted at low to moderate temperatures (0–60°C) to maximize selectivity.

- Purification: Crystallization of the hydrochloride salt from suitable solvents ensures high purity (>95%).

- The synthetic methods emphasize safety and environmental considerations by avoiding high-pressure or high-temperature conditions.

- The process yields the target compound with high purity and moderate to good yields (typically 50–80% overall).

- Industrial scale-up involves continuous flow reactors and optimized reaction times to improve cost-effectiveness and reduce waste.

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Alkylation temperature | 0–60°C | Controls reaction rate and selectivity |

| Molar ratio (amine:alkyl halide) | 1:1 to 1:1.3 | Prevents over-alkylation |

| Solvent | Dichloromethane, THF | Solubility and reaction medium |

| Base | Triethylamine or similar | Neutralizes HCl, prevents side reactions |

| Reaction time | 1–5 hours | Ensures complete conversion |

| Purity of final product | >95% | Suitable for research applications |

| Yield | 50–80% overall | Dependent on reaction optimization |

The preparation of (2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine hydrochloride involves a well-established synthetic sequence starting from thiophene derivatives, followed by amine functionalization and alkylation with 2-methoxyethyl groups. The process is optimized for safety, yield, and purity, making it suitable for research and potential industrial applications. Careful control of reaction conditions, reagent stoichiometry, and purification steps are critical to obtaining high-quality product.

Chemical Reactions Analysis

Oxidation Reactions

(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine hydrochloride undergoes oxidation primarily at the sulfur atom in the thiophene ring or the amine group.

Key Findings :

-

Sulfur oxidation dominates under acidic conditions, forming sulfoxides (major) and sulfones (minor).

-

Steric hindrance from the methoxyethyl group reduces oxidation efficiency compared to simpler thiophene derivatives .

Reduction Reactions

The amine group and thiophene ring participate in reduction processes:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | Dehydrohalogenated amine derivative | 82–90% | |

| H₂/Pd-C | Ethanol, 50°C, 3 atm | Saturated thiophene (tetrahydro) | 60–75% |

Mechanistic Notes :

-

LiAlH₄ selectively reduces the hydrochloride salt to a primary amine while preserving the thiophene ring .

-

Catalytic hydrogenation saturates the thiophene ring but leaves the methoxyethyl group intact .

Substitution Reactions

The compound participates in nucleophilic substitution at the amine or thiophene positions:

Amine Alkylation/Acylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkyl halides (R-X) | K₂CO₃, DMF, 80°C | N-alkylated derivatives | 55–88% | |

| Acyl chlorides (R-COCl) | Et₃N, CH₂Cl₂, 0°C to RT | N-acylated products | 70–92% |

Thiophene Electrophilic Substitution

| Reagent | Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | C-4 | Nitro-thiophene derivative | 45–60% | |

| Br₂/FeBr₃ | CHCl₃, RT, 1 h | C-5 | Bromo-thiophene derivative | 50–68% |

Trends :

-

Electrophilic substitution favors the C-5 position due to electron-donating effects of the methoxyethyl group .

-

Steric effects from the bulky amine substituent reduce regioselectivity in nitration reactions .

Metabolic and Biological Reactions

In vitro studies reveal phase I metabolic pathways:

| Enzyme System | Primary Metabolite | Half-life (t₁/₂) | Source |

|---|---|---|---|

| Human liver microsomes | N-demethylated derivative | 2.3 h | |

| CYP3A4 | Hydroxylated thiophene | 1.8 h |

Implications :

Scientific Research Applications

(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is used in the development of conductive polymers and organic semiconductors due to the electronic properties of the thiophene ring.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Amine Moieties

a) (2-Methoxyethyl)[(3-methylthiophen-2-yl)methyl]amine Hydrochloride (CAS: 1158269-25-0)

- Molecular Formula: C₉H₁₆ClNOS

- Molecular Weight : 221.74 g/mol

- Key Differences :

- The thiophene ring is substituted with a 3-methyl group at the 2-position, compared to the 3-ylmethyl substitution in the target compound.

- The additional methyl group increases molecular weight by ~14 g/mol and may influence steric hindrance or lipophilicity.

- Both compounds share the 2-methoxyethylamine hydrochloride backbone, suggesting similar reactivity in amine-based reactions .

b) (3-Methylphenyl)methylamine Hydrochloride (CAS: 1252548-92-7)

- Molecular Formula : C₁₃H₁₆ClNS

- Molecular Weight : 253.79 g/mol

- Key Differences :

- Incorporates a 3-methylphenyl group instead of the 2-methoxyethyl chain, significantly increasing hydrophobicity (logP likely higher than the target compound).

- The thiophene is substituted at the 2-position, altering electronic properties compared to the 3-substituted target compound.

- The larger aromatic system may enhance π-π stacking interactions in biological systems .

Compounds with Shared 2-Methoxyethylamine Substructure

a) 1-(2-Methoxy-ethyl)-3-(1,2,3-thiadiazol-5-yl)-urea (ASES)

- Molecular Formula: Not explicitly provided, but inferred to include a thiadiazole ring.

- Key Differences :

- Replaces the thiophen-3-ylmethyl group with a 1,2,3-thiadiazol-5-yl moiety.

- Exhibits anti-senescence activity (IC₅₀ < 10 µM), surpassing natural cytokinins like trans-zeatin (tZ) and synthetic TDZ.

- The urea functional group and thiadiazole ring enhance hydrogen-bonding capacity, which may explain its superior bioactivity compared to amine-based analogues .

b) Isopropyl-(2-methoxy-ethyl)-methyl-amine

- Molecular Formula: C₇H₁₇NO

- Molecular Weight : 131.22 g/mol

- Key Differences :

- Lacks the thiophene ring entirely, reducing molecular complexity and weight.

- Physical properties: Boiling point 393.98 K , logP 0.973 , indicating higher volatility and moderate lipophilicity compared to the target compound.

- Used in studies requiring simple amine backbones without heterocyclic appendages .

Thiophene Derivatives with Varied Substituents

a) 4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine Hydrochloride

- Molecular Formula : C₉H₁₁ClN₂S₂

- Molecular Weight : 246.78 g/mol

- Key Differences: Replaces the amine group with a thiazole ring, introducing a second heterocycle. The ethyl group on the thiophene increases steric bulk compared to the target compound’s methyl group.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Notable Properties/Activities |

|---|---|---|---|---|---|

| Target Compound | C₈H₁₄ClNOS | 207.72 | 883545-46-8 | Thiophen-3-ylmethyl, 2-methoxyethyl | Building block for synthesis |

| (2-Methoxyethyl)[(3-methylthiophen-2-yl)methyl]amine HCl | C₉H₁₆ClNOS | 221.74 | 1158269-25-0 | 3-Methylthiophen-2-ylmethyl | Enhanced steric bulk |

| ASES (1-(2-Methoxy-ethyl)-3-thiadiazol-5-yl-urea) | Not provided | ~220 (estimated) | Not provided | 1,2,3-Thiadiazol-5-yl, urea | IC₅₀ < 10 µM (anti-senescence) |

| (3-Methylphenyl)methylamine HCl | C₁₃H₁₆ClNS | 253.79 | 1252548-92-7 | 3-Methylphenyl, thiophen-2-ylmethyl | Increased hydrophobicity |

Biological Activity

(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine hydrochloride is a chemical compound that exhibits significant biological activity due to its unique structural features, including a thiophene ring and an amine functional group. Its potential applications in medicinal chemistry are supported by various studies indicating interactions with neurotransmitter systems and other biological pathways.

Structural Characteristics

The compound's structure enhances its solubility and reactivity, making it suitable for various biological applications. The presence of methoxy and ethyl groups contributes to its pharmacological properties, potentially influencing its interaction with biological targets.

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Thiophene ring, amine group, methoxy, ethyl | Neuroactive properties | Enhanced solubility and reactivity |

| 2-Methylthioaniline | Contains sulfur and amino groups | Antimicrobial properties | Simpler structure |

| 3-(2-Aminoethyl)thiophene | Aminoethyl side chain | Neuroactive properties | Directly affects neurotransmitter systems |

| 4-(Methoxyphenyl)thiophene | Methoxy and phenyl groups | Potential anticancer activity | More aromatic stability |

Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, suggesting potential neuropharmacological applications. Computational methods have been utilized to predict its biological activity spectrum, indicating possible therapeutic effects alongside potential side effects based on its structural characteristics.

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity. In comparative studies, it showed effective inhibition against various bacterial strains. For instance, it exhibited a minimum inhibitory concentration (MIC) similar to standard antibiotics like ceftriaxone against pathogens such as E. faecalis and P. aeruginosa .

Anticancer Activity

The compound's structural elements suggest potential anticancer properties. Related thiophene derivatives have been identified as potent inhibitors of microtubule polymerization through their action at the colchicine site of tubulin. Structure–activity relationship studies have shown that modifications to the thiophene structure can significantly enhance antiproliferative activity across various cancer cell lines .

For example, derivatives with specific substitutions on the thiophene ring demonstrated IC50 values ranging from 2.6 to 18 nM in different cancer cell lines, indicating strong antiproliferative effects .

Anti-inflammatory Activity

Additionally, studies have highlighted the anti-inflammatory potential of compounds related to this compound. Inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α have been observed, suggesting a role in managing inflammatory conditions .

Case Studies and Research Findings

- Neuropharmacological Study : A study employing computational analysis predicted that this compound could interact with serotonin receptors, indicating potential use in treating mood disorders.

- Antimicrobial Efficacy : In vitro testing revealed that the compound exhibited significant antibacterial activity against multiple strains, with inhibition zones comparable to established antibiotics .

- Anticancer Research : A series of experiments demonstrated that modifications in the thiophene structure led to enhanced anticancer activity, particularly against breast cancer cell lines .

- Inflammation Study : Research indicated that derivatives of this compound effectively reduced levels of inflammatory markers in treated cell lines, supporting its potential use in anti-inflammatory therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine hydrochloride?

- Methodological Answer : Multi-step synthesis is typically employed, starting with nucleophilic substitution to introduce the 2-methoxyethyl group, followed by amine coupling with thiophene derivatives. Hydrochloride salt formation is achieved via acid-base reaction in anhydrous ethanol. Purification involves recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient). Characterization via H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis ensures structural fidelity .

Q. How can researchers validate the purity of this compound?

- Methodological Answer : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) with UV detection at 254 nm. Purity >98% is standard for research-grade material. Complementary techniques include Karl Fischer titration for water content and ICP-MS for trace metal analysis .

Q. What safety protocols are critical when handling this hydrochloride salt?

- Methodological Answer : Use fume hoods for aerosol prevention, nitrile gloves, and chemical-resistant lab coats. Immediate neutralization of spills with sodium bicarbonate is advised. Waste must be segregated in acid-compatible containers for licensed disposal .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (via Olex2 interface) is optimal. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution. Refinement parameters (R1, wR2) should be <5% to confirm atomic positions and hydrogen bonding networks .

Q. What strategies address contradictions in thermodynamic property measurements (e.g., melting point variability)?

- Methodological Answer : Differential scanning calorimetry (DSC) at controlled heating rates (e.g., 10°C/min) under nitrogen reduces decomposition artifacts. Cross-validate with thermogravimetric analysis (TGA) and computational methods (e.g., COSMO-RS for solubility predictions). Discrepancies often arise from polymorphic forms or residual solvent .

Q. How can impurity profiling be optimized for this compound in pharmaceutical research?

- Methodological Answer : Employ LC-MS/MS with a polar-embedded stationary phase (e.g., HILIC) to detect polar degradants. Accelerated stability studies (40°C/75% RH) identify major impurities, while forced degradation (acid/base/oxidative stress) reveals reactive intermediates. Quantify impurities against EP/USP reference standards .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer : For receptor-targeted studies, use radioligand binding assays (e.g., H-labeled ligands) with membrane preparations. Functional activity can be assessed via cAMP/GTPγS assays in HEK293 cells expressing target GPCRs. Always include controls for nonspecific binding (e.g., 10 µM atropine for muscarinic receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.